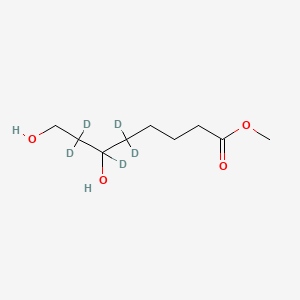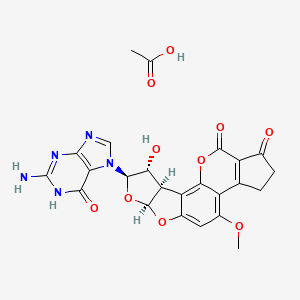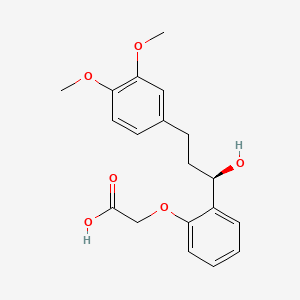![molecular formula C23H23F2N5O3S B13860702 3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a pyrazolyl group, and a piperidinyl moiety, along with difluoro and methoxy substituents on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: This step often involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with a pyrazole derivative under suitable conditions.
Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Incorporation of Difluoro and Methoxy Substituents: These substituents can be introduced through electrophilic aromatic substitution or other appropriate methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors involved in signaling pathways.
Inhibition of Enzymes: Blocking the activity of enzymes that play a role in disease progression.
Modulation of Ion Channels: Affecting the function of ion channels to alter cellular excitability and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives, such as:
- 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine analogs with different substituents on the phenyl ring.
- Compounds with variations in the pyrazolyl or piperidinyl groups.
Uniqueness
The uniqueness of 3-(3,5-Difluoro-2-methoxyphenyl)-5-[1-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H23F2N5O3S |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
3-(3,5-difluoro-2-methoxyphenyl)-5-[1-(1-methylsulfonylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H23F2N5O3S/c1-33-22-18(8-16(24)9-21(22)25)20-12-27-23-19(20)7-14(10-26-23)15-11-28-30(13-15)17-3-5-29(6-4-17)34(2,31)32/h7-13,17H,3-6H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
NIFLRVAYOHHDFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)F)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCN(CC5)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)



